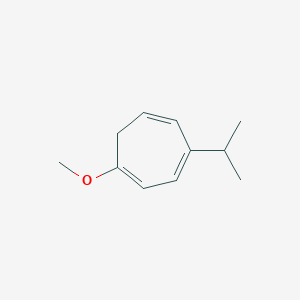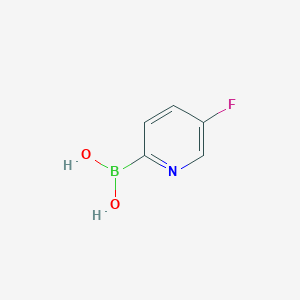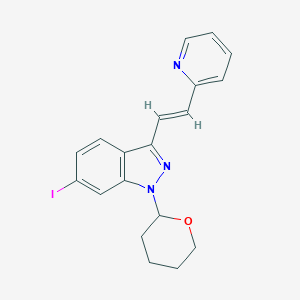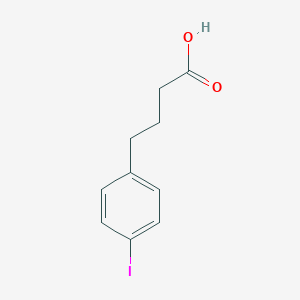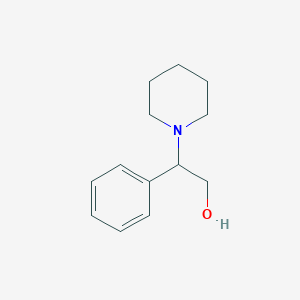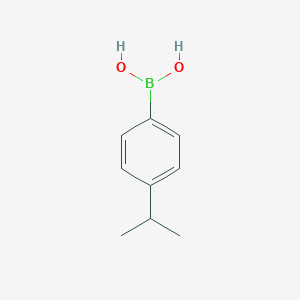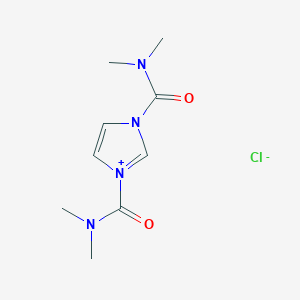
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 342.27 g/mol and a melting point of 214-216°C. This compound is also known as BMIMCl and is used in a variety of applications, including as a solvent and in catalysis.
作用機序
The mechanism of action for 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. It is also believed to have a stabilizing effect on certain chemical intermediates, making it useful in catalysis.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. However, it has been found to have low toxicity and is generally considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it useful as a solvent in many organic chemistry reactions. Additionally, it has been found to be relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are also limitations to using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. It is a relatively expensive compound, which can limit its use in larger-scale experiments. Additionally, it may not be suitable for use in reactions that require a solvent with specific properties, such as low polarity or high boiling point.
将来の方向性
There are many potential future directions for research on 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. One area of interest is its potential use in the synthesis of new pharmaceuticals and other complex molecules. Additionally, further research could be conducted on its mechanism of action and its potential applications in catalysis. Finally, there may be opportunities to develop new synthesis methods for this compound, which could make it more accessible for use in laboratory experiments.
科学的研究の応用
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride has been found to have a wide range of applications in scientific research. It is commonly used as a solvent in organic chemistry reactions, due to its ability to dissolve a variety of organic compounds. It has also been used in catalysis, particularly in the synthesis of pharmaceuticals and other complex molecules.
特性
CAS番号 |
135756-61-5 |
|---|---|
製品名 |
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride |
分子式 |
C9H15ClN4O2 |
分子量 |
246.69 g/mol |
IUPAC名 |
1-N,1-N,3-N,3-N-tetramethylimidazol-1-ium-1,3-dicarboxamide;chloride |
InChI |
InChI=1S/C9H15N4O2.ClH/c1-10(2)8(14)12-5-6-13(7-12)9(15)11(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChIキー |
ZSVLFJUDFXBZTG-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
正規SMILES |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
その他のCAS番号 |
135756-61-5 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
1,3-Bis((dimethylamino)carbonyl)-1H-imidazolium chloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

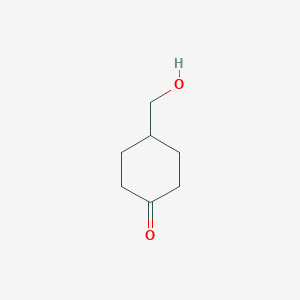
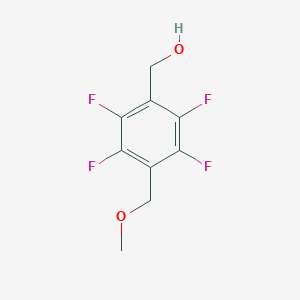
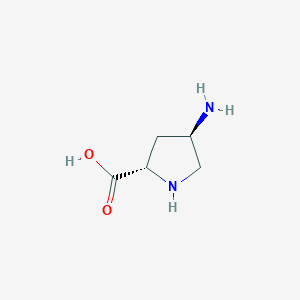
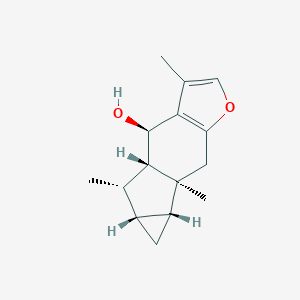
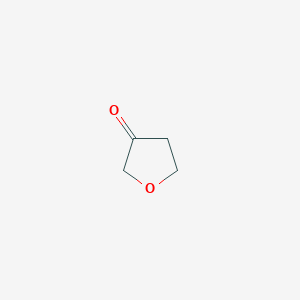
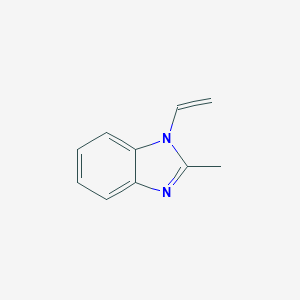
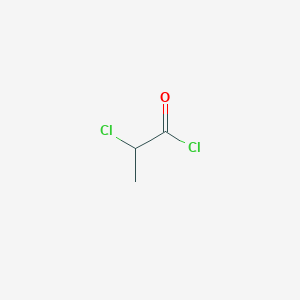
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
